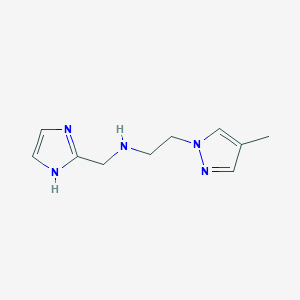
N-(1H-imidazol-2-ylmethyl)-2-(4-methylpyrazol-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-2-ylmethyl)-2-(4-methylpyrazol-1-yl)ethanamine is a synthetic organic compound that features both imidazole and pyrazole rings in its structure. These heterocyclic rings are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)-2-(4-methylpyrazol-1-yl)ethanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The final step involves coupling the imidazole and pyrazole rings through an appropriate linker, such as an ethanamine group. This can be achieved using a nucleophilic substitution reaction where the imidazole derivative reacts with a halogenated pyrazole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-2-(4-methylpyrazol-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole or pyrazole derivatives.
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-2-(4-methylpyrazol-1-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-2-(4-methylpyrazol-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
N-(1H-imidazol-2-ylmethyl)-2-(4-methylpyrazol-1-yl)ethanamine: Unique due to the presence of both imidazole and pyrazole rings.
N-(1H-imidazol-2-ylmethyl)-2-(4-ethylpyrazol-1-yl)ethanamine: Similar structure but with an ethyl group instead of a methyl group.
N-(1H-imidazol-2-ylmethyl)-2-(4-phenylpyrazol-1-yl)ethanamine: Contains a phenyl group, which can affect its chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of imidazole and pyrazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2-(4-methylpyrazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-9-6-14-15(8-9)5-4-11-7-10-12-2-3-13-10/h2-3,6,8,11H,4-5,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIFMIIVWPSWDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCNCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2-Fluoro-4-methoxybenzoyl)piperidin-2-yl]acetic acid](/img/structure/B6628867.png)
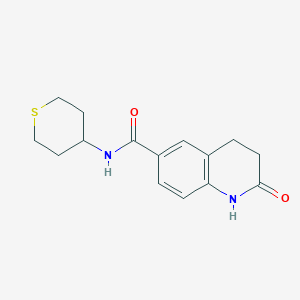
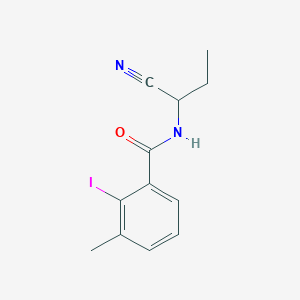
![5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B6628886.png)
![3-[[3-(Trifluoromethoxy)phenyl]methylamino]azepan-2-one](/img/structure/B6628889.png)
![2-[[2-(2-Methoxyphenyl)ethylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6628890.png)
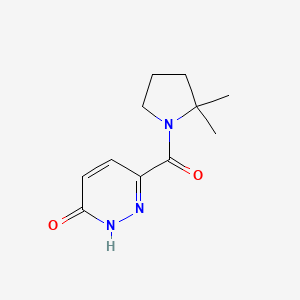
![N-[[3-(hydroxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B6628905.png)
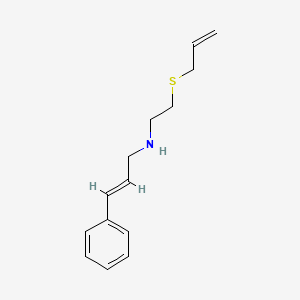
![[3-[(1H-pyrazol-5-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6628911.png)
![[3-[(Thiophen-2-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6628917.png)
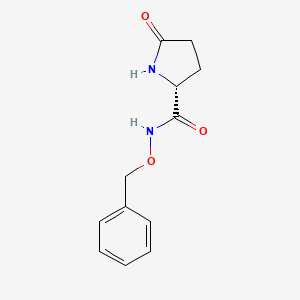
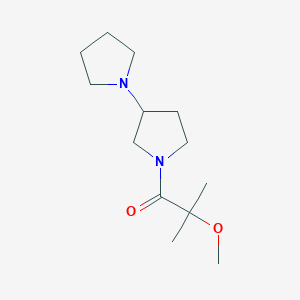
![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)
